Bienvenue dans la boutique en ligne BenchChem!

ZW290

Metabolism Obesity Thermogenesis

For robust thermogenesis studies, choose ZW290 over single-target UCP1 modulators. It uniquely upregulates UCP1 and inhibits ATP synthesis, delivering validated cold tolerance enhancement. This dual mechanism provides a distinct experimental advantage, supported by published in vivo data. Order high-purity ZW290 to ensure reproducible results in mitochondrial biogenesis and browning assays.

Molecular Formula C20H18N2O6S
Molecular Weight 414.4 g/mol
Cat. No. B306964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZW290
Molecular FormulaC20H18N2O6S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S
InChIInChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9-
InChIKeyUTZGOZCCSVFUFE-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZW290: A Quantitative Overview of a Small-Molecule UCP1 Activator for Brown Adipose Tissue Thermogenesis Research


ZW290 (CAS 2411852-67-8) is a small-molecule compound that activates brown adipose tissue (BAT) thermogenic function. Its primary mechanism of action involves increasing the expression of uncoupling protein 1 (UCP1) protein and inhibiting ATP synthesis in BAT [1]. This compound was identified through molecular docking with a UCP1 inducer and has been characterized in both in vitro primary brown adipocyte models and in vivo mouse models of acute cold exposure [1].

Why ZW290 Cannot Be Substituted by Generic UCP1 Activators in BAT Thermogenesis Research


ZW290 exhibits a unique dual-action profile characterized by robust UCP1 upregulation and concurrent ATP synthesis inhibition, a combination that is not consistently demonstrated by other UCP1-modulating compounds [1]. While several small molecules (e.g., BML-260, Z16078526, AST 7062601) have been reported to influence UCP1 expression, their mechanisms differ, with some acting via JSP-1 inhibition or p38 MAPK phosphorylation, and quantitative comparisons of UCP1 fold-induction and in vivo thermogenic efficacy often reveal significant disparities [2][3]. Furthermore, ZW290 has been specifically validated for in vivo cold tolerance enhancement at defined oral doses (25–100 mg/kg), an application space where many putative UCP1 activators lack comprehensive data [1]. Therefore, substitution without empirical validation risks compromising experimental reproducibility and physiological relevance.

ZW290: Head-to-Head and Cross-Study Quantitative Differentiation in BAT Thermogenesis


ZW290 Achieves 2.8-Fold Higher UCP1 Protein Expression in Primary Brown Adipocytes Compared to Vehicle Control

In primary mouse brown adipocytes, treatment with ZW290 (10 µM) for 48 hours significantly upregulated UCP1 protein expression by 2.8-fold compared to vehicle (DMSO) control [1]. This induction is notably higher than that reported for other UCP1-modulating small molecules in comparable cell models: for instance, AST 7062601 (10 µM) increased Ucp1 mRNA by approximately 1.8-fold in immortalized brown adipocytes [2], while BML-260 at 10 µM increased UCP1 protein levels by approximately 1.5-fold relative to control [3].

Metabolism Obesity Thermogenesis

ZW290 Reduces Intracellular ATP Concentration by 58% in Primary Brown Adipocytes, Demonstrating Dual-Action Profile

Treatment of primary mouse brown adipocytes with ZW290 (10 µM) for 48 hours resulted in a 58% reduction in intracellular ATP concentration compared to vehicle-treated controls (p < 0.01) [1]. This ATP-lowering effect is a critical component of the compound's thermogenic mechanism, as it creates an energy deficit that promotes heat generation via UCP1. In contrast, many UCP1 activators (e.g., BML-260, Z16078526) are not reported to directly inhibit ATP synthesis, and their ATP levels in treated adipocytes are often not disclosed, making ZW290's dual-action profile a distinguishing feature .

Mitochondrial Metabolism ATP Synthase Thermogenesis

Oral ZW290 (25-100 mg/kg) Increases Core Body Temperature by 2.5-3.0°C in Mice Under Acute Cold Exposure

Kunming (KM) mice were administered ZW290 via oral gavage (25-100 mg/kg) once daily for 7 days, then subjected to acute cold exposure at -20°C. Rectal and body temperatures of ZW290-treated mice were significantly higher than those of the vehicle-treated control group both at room temperature and at -20°C (p < 0.001), with the difference reaching 2.5-3.0°C under cold stress [1]. Additionally, ZW290 treatment prolonged overall survival of mice under cold challenge [1]. In comparison, many UCP1 activators (e.g., Z16078526, AST 7062601) lack published in vivo thermogenic efficacy data, while BML-260's in vivo effects are primarily reported in adipose tissue injection models rather than systemic oral administration [2][3].

In Vivo Thermogenesis Cold Tolerance Obesity Research

ZW290 Decreases Mitochondrial Membrane Potential by 45% in Primary Brown Adipocytes

In primary mouse brown adipocytes, ZW290 (10 µM) treatment for 48 hours significantly decreased mitochondrial membrane potential (ΔΨm) by 45% compared to vehicle control (p < 0.01) [1]. This depolarization is consistent with increased proton leak and uncoupled respiration, hallmark features of BAT thermogenesis. While other UCP1 activators (e.g., Z16078526) have been shown to increase uncoupled respiration, quantitative ΔΨm data are not commonly reported, making ZW290's direct mitochondrial effect a well-documented differentiator .

Mitochondrial Bioenergetics Uncoupling Thermogenesis

High Purity (≥98%) ZW290 with Validated Analytical Batch Data Supports Reproducible Research

ZW290 is available from multiple vendors with documented purity levels ≥98% (e.g., MedChemExpress 99.60%, TargetMol 99.87%, InvivoChem ≥98%) and is accompanied by batch-specific analytical data (e.g., NMR, HPLC) [1]. This level of characterization exceeds that of many early-stage tool compounds (e.g., BML-260, Z16078526), for which purity data and analytical certificates are not always routinely disclosed, reducing the risk of batch-to-batch variability in critical thermogenesis assays.

Chemical Procurement Quality Control Metabolism

ZW290 Reduces BAT Lipid Droplet Size by 40-50% and Increases Mitochondrial Content in Vivo

Histological analysis of BAT from mice treated with ZW290 (25-100 mg/kg/day, oral, 7 days) revealed a 40-50% reduction in lipid droplet size and a marked increase in mitochondrial content, as assessed by H&E staining and immunohistochemistry [1]. These structural changes are indicative of enhanced thermogenic capacity and BAT activation. Similar histological endpoints are not consistently reported for other UCP1-modulating small molecules, such as BML-260 or Z16078526, which primarily emphasize molecular expression changes [2][3].

Brown Adipose Tissue Histology Metabolic Remodeling

ZW290: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro and In Vivo Studies of BAT Thermogenesis and Metabolic Disease

ZW290 is optimally suited for experiments requiring robust and quantifiable activation of BAT thermogenic function. Its dual action on UCP1 expression (2.8-fold increase) and ATP synthesis (58% reduction) provides a strong, reproducible phenotype in primary brown adipocytes [1]. In vivo, the 2.5-3.0°C elevation in core body temperature under cold stress and histological BAT remodeling (40-50% lipid droplet reduction) offer clear endpoints for obesity, diabetes, and energy expenditure studies [1].

Development and Validation of UCP1-Targeted Screening Assays

The high purity (≥98%) and well-characterized mechanism of ZW290 make it an excellent positive control for high-throughput screens aimed at identifying novel UCP1 activators or inhibitors [2]. Its potent effects on both UCP1 protein levels and mitochondrial membrane potential (45% reduction) provide clear assay windows for compound library screening in BAT or beige adipocyte models [1].

Pharmacological Studies of Cold Tolerance and Hypothermia Prevention

ZW290's validated in vivo efficacy in enhancing cold tolerance (2.5-3.0°C temperature increase, prolonged survival) positions it as a reference compound for investigating interventions against cold-induced injury or hypothermia [1]. The oral dosing regimen (25-100 mg/kg, 7 days) is practical for longitudinal studies in rodent models [1].

Mechanistic Studies of Mitochondrial Uncoupling and ATP Synthase Inhibition

ZW290's ability to decrease both ATP concentration (58%) and mitochondrial membrane potential (45%) in primary brown adipocytes makes it a valuable tool for dissecting the interplay between ATP synthesis, proton leak, and UCP1-dependent thermogenesis [1]. This is particularly relevant for researchers exploring mitochondrial bioenergetics in BAT and related tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZW290

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.